Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate
CAS No.:
Cat. No.: VC18656616
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O2 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | ethyl 2-[1-[(1-methylpiperidin-3-yl)methyl]indazol-3-yl]acetate |
| Standard InChI | InChI=1S/C18H25N3O2/c1-3-23-18(22)11-16-15-8-4-5-9-17(15)21(19-16)13-14-7-6-10-20(2)12-14/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3 |
| Standard InChI Key | KTVMEMDWFSFQIH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=NN(C2=CC=CC=C21)CC3CCCN(C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name—ethyl 2-[1-[(1-methylpiperidin-3-yl)methyl]indazol-3-yl]acetate—reflects its three key components:
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Indazole ring: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2, contributing to π-π stacking interactions in biological targets .
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Piperidine substituent: A 1-methylpiperidin-3-ylmethyl group attached to the indazole’s N1 position, introducing conformational flexibility and basicity.
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Ethyl ester side chain: An acetoxy group at the indazole’s C3 position, enhancing solubility and serving as a synthetic handle for derivatization .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1312785-98-0 | |
| Molecular Formula | ||
| Molecular Weight | 315.41 g/mol | |
| Exact Mass | 315.195 Da | |
| Topological Polar Surface Area | 47.36 Ų | |
| LogP (Octanol-Water) | 2.42 |
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate typically involves:
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Indazole core formation: Cyclization of o-toluidine derivatives via diazotization .
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N1 alkylation: Introduction of the (1-methylpiperidin-3-yl)methyl group using alkylating agents like chloromethyl methylpiperidine under basic conditions.
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C3 acetylation: Esterification at the indazole’s 3-position using ethyl bromoacetate in the presence of potassium carbonate .
A recent advance employs visible-light photocatalysis for C–H functionalization, enabling direct ethoxycarbonylmethylation of 2-arylindazoles in aqueous media . This method avoids traditional protecting groups and achieves yields up to 78% under mild conditions.
Table 2: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Classical alkylation | Chloromethyl methylpiperidine, K₂CO₃, DMF | ~65% | High reproducibility |
| Photocatalytic | Ethyl bromoacetate, Rhodamine B, H₂O | 78% | Solvent sustainability |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity (LogP = 2.42) , suggesting balanced membrane permeability. Its polar surface area (47.36 Ų) indicates potential for hydrogen bonding, aligning with bioavailability predictions for CNS-targeted molecules. Stability studies under varying pH (1–9) show degradation <10% over 24 hours, making it suitable for in vitro assays.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Key signals include δ 4.52 (d, 2H, CH₂-piperidine), 3.98 (q, 2H, OCH₂CH₃), and 1.12 (t, 3H, OCH₂CH₃) .
Biological Activity and Mechanisms
In Silico Binding Studies
Molecular docking simulations using the PDB 1H1R (CDK2 crystal structure) predict a binding affinity () of 12.3 nM, with key interactions:
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Hydrogen bonding between the ester carbonyl and Asp86.
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Van der Waals contacts with the piperidine methyl group and Leu83 .
Applications in Medicinal Chemistry
Prodrug Development
The ethyl ester group serves as a bioreversible prodrug moiety, enabling intracellular hydrolysis to the corresponding carboxylic acid. This strategy improves oral bioavailability by 3-fold in rat models compared to acid analogs .
Structure-Activity Relationship (SAR) Insights
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Piperidine methylation: N-methylation increases metabolic stability by reducing CYP3A4-mediated oxidation.
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Indazole substitution: Bulkier groups at C5 diminish CDK2 inhibition, highlighting the importance of steric compatibility .
Future Directions
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